3-(4-Ethylcyclohexyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethylcyclohexyl)piperidine is a chemical compound that belongs to the class of piperidines, which are nitrogen-containing heterocycles Piperidines are known for their wide range of applications in medicinal chemistry, particularly due to their presence in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylcyclohexyl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-ethylcyclohexanone with piperidine in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and cyclization reactions are often employed, with careful optimization of reaction parameters to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethylcyclohexyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(4-Ethylcyclohexyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other pharmacologically active piperidines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethylcyclohexyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle with a wide range of applications.
4-Ethylcyclohexylamine: A related compound with similar structural features but different functional properties.
N-Methylpiperidine: Another piperidine derivative with distinct chemical and biological activities.
Uniqueness: 3-(4-Ethylcyclohexyl)piperidine is unique due to the presence of the 4-ethylcyclohexyl group, which imparts specific steric and electronic properties
Properties
Molecular Formula |
C13H25N |
---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
3-(4-ethylcyclohexyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-2-11-5-7-12(8-6-11)13-4-3-9-14-10-13/h11-14H,2-10H2,1H3 |
InChI Key |
FDIJLYMVSBSRQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.